![molecular formula C22H23N5O2S B11022047 2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide](/img/structure/B11022047.png)
2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a phthalazine moiety, and a methylsulfanyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group. The phthalazine moiety is then synthesized and coupled with the benzimidazole derivative under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
化学反応の分析
Types of Reactions
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine moiety can be reduced under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the phthalazine moiety produces dihydrophthalazine derivatives.
科学的研究の応用
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism by which N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes, inhibiting their activity. The phthalazine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[(1S)-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETAMIDE is unique due to its combination of a benzimidazole ring, a methylsulfanyl group, and a phthalazine moiety. This structural complexity imparts distinct chemical and biological properties, setting it apart from simpler compounds like dichloroaniline and benzylamine.
特性
分子式 |
C22H23N5O2S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-[(1S)-1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-27-19-10-6-5-9-16(19)24-21(27)17(11-12-30-2)23-20(28)13-18-14-7-3-4-8-15(14)22(29)26-25-18/h3-10,17H,11-13H2,1-2H3,(H,23,28)(H,26,29)/t17-/m0/s1 |
InChIキー |
QVXCUXAYBWOXSO-KRWDZBQOSA-N |
異性体SMILES |
CN1C2=CC=CC=C2N=C1[C@H](CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
正規SMILES |
CN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11021969.png)
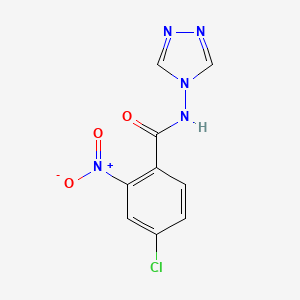
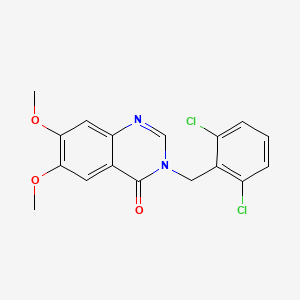
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11021982.png)
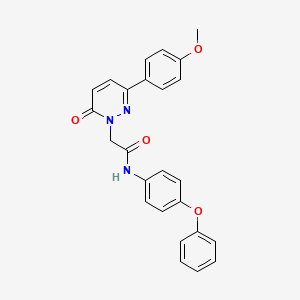
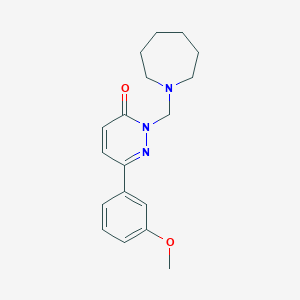
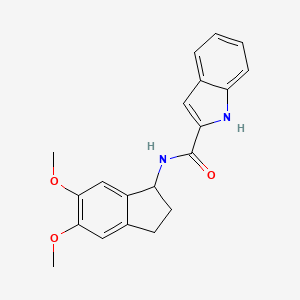
![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11022003.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)
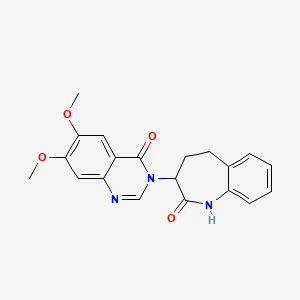
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11022010.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide](/img/structure/B11022014.png)


